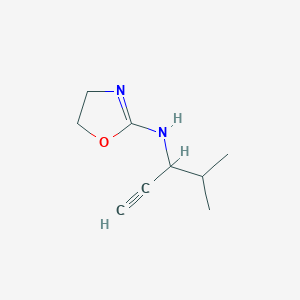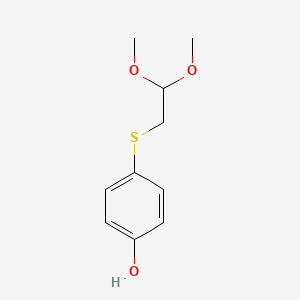
4-(6-(4-Isopropylpiperazin-1-yl)-pyridazin-3-yl)-phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-(4-Isopropylpiperazin-1-yl)-pyridazin-3-yl)-phenol is a complex organic compound with the molecular formula C16H20N4O This compound features a piperazine ring substituted with an isopropyl group and a pyridazine ring, which is further connected to a phenol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(4-Isopropylpiperazin-1-yl)-pyridazin-3-yl)-phenol typically involves multiple steps, starting with the preparation of the piperazine and pyridazine intermediates. . The reaction conditions often include the use of strong bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
4-(6-(4-Isopropylpiperazin-1-yl)-pyridazin-3-yl)-phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridazine ring can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the piperazine ring.
科学研究应用
4-(6-(4-Isopropylpiperazin-1-yl)-pyridazin-3-yl)-phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular and antibacterial activities
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(6-(4-Isopropylpiperazin-1-yl)-pyridazin-3-yl)-phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis or metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
4-(4-Isopropyl-piperazin-1-yl)-phenol: A simpler analog with similar structural features but lacking the pyridazine ring.
4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol: Another related compound with a nitrophenyl group instead of the pyridazine ring.
Uniqueness
4-(6-(4-Isopropylpiperazin-1-yl)-pyridazin-3-yl)-phenol is unique due to the presence of both the piperazine and pyridazine rings, which confer distinct chemical and biological properties. This combination of structural features makes it a versatile compound for various scientific applications.
属性
分子式 |
C17H22N4O |
|---|---|
分子量 |
298.4 g/mol |
IUPAC 名称 |
4-[6-(4-propan-2-ylpiperazin-1-yl)pyridazin-3-yl]phenol |
InChI |
InChI=1S/C17H22N4O/c1-13(2)20-9-11-21(12-10-20)17-8-7-16(18-19-17)14-3-5-15(22)6-4-14/h3-8,13,22H,9-12H2,1-2H3 |
InChI 键 |
OYDTVKANQAUKHU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-Chloroethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B8365438.png)

![3-Benzofuranol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,3-dihydro-](/img/structure/B8365457.png)


![1,9-Diaza-3,7-dioxaspiro[4.4]nonane-2,8-dithione](/img/structure/B8365486.png)








